molecular formula C15H14N2S B1392671 1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242927-85-0

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No.: B1392671
CAS No.: 1242927-85-0
M. Wt: 254.4 g/mol
InChI Key: NCBPOCTVPOHXNB-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a 4-methylbenzyl group at the 1-position and a thione group at the 4-position. The para-methylbenzyl substituent likely enhances lipophilicity and influences electronic properties, which may impact binding interactions in biological systems .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPOCTVPOHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting cell proliferation. Additionally, it interacts with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli.

Biological Activity

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic potential.

  • Molecular Formula : C15H14N2S
  • Molecular Weight : 254.4 g/mol
  • CAS Number : 1242927-85-0

The compound features a pyrrolopyridine core functionalized with a thione group, which is crucial for its biological activity. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving bioavailability.

This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . The interaction occurs through binding to the active site of CDK2, inhibiting its activity and consequently affecting cell cycle regulation. This inhibition leads to:

  • Disruption of normal cell cycle progression.
  • Induction of cell cycle arrest in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • Methodology : The MTT assay was utilized to evaluate cytotoxicity.
Cell LineIC50 Value (µM)Selectivity
MCF-715Moderate
HCT11610High
HepG212High

The compound demonstrated a selective cytotoxic profile, showing low toxicity towards non-tumor fibroblast cells.

Antimicrobial Activity

Preliminary studies also suggest potential antimicrobial properties. The compound was evaluated against various bacterial strains, showing moderate inhibitory effects.

Study 1: Inhibition of CDK2

A study published in the Journal of Organic Chemistry explored the binding affinity of this compound to CDK2. Molecular docking studies indicated that the compound fits well into the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. The study reported an IC50 value of approximately 12 µM for CDK2 inhibition .

Study 2: Antiproliferative Effects

In another investigation focusing on antiproliferative activity against liver and colon cancer cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The results indicated that the compound could be a promising candidate for further development as an anticancer agent .

Study 3: Safety Profile Evaluation

A safety profile evaluation revealed that while exhibiting potent anticancer effects, the compound maintained low cytotoxicity against normal cells. This suggests a favorable therapeutic index, making it a candidate for further preclinical studies .

Pharmacokinetics

Pharmacokinetic studies using in silico models have indicated favorable absorption and distribution characteristics for this compound. The compound showed promising drug-likeness properties based on Lipinski's Rule of Five.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent/R-Group CAS Number Key Differences/Notes
This compound (Main) C₁₆H₁₅N₂S 283.37 g/mol 4-Methylbenzyl Not provided Baseline compound; para-methyl group may improve thermal stability .
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione C₁₆H₁₅N₂S 283.37 g/mol 2-Methylbenzyl Not provided Ortho-methyl substitution may introduce steric hindrance; discontinued commercial status suggests synthesis challenges .
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione C₁₄H₁₁FN₂S 258.32 g/mol 4-Fluorobenzyl 1242915-30-5 Fluorine’s electron-withdrawing effect could reduce electron density at the core, altering reactivity .
1-(Benzenesulfonyl)pyrrolo[2,3-b]pyridine C₁₃H₁₀N₂O₂S 258.30 g/mol Benzenesulfonyl 143141-23-5 Pyrrolo[2,3-b]pyridine isomer; sulfonyl group increases polarity and may affect solubility .
2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one C₁₂H₁₀N₄OS 258.30 g/mol Methylsulfanyl, imidazolone 1173715-55-3 Extended conjugated system; potential for diverse biological interactions .

Substituent Effects

  • Positional Isomerism : The 4-methylbenzyl substituent (main compound) likely offers better steric and electronic compatibility compared to the 2-methylbenzyl analog, which is commercially discontinued, possibly due to synthetic complexity or reduced stability .
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl group (electron-donating) may enhance thermal stability and lipophilicity, whereas the 4-fluorobenzyl analog’s electron-withdrawing fluorine could reduce metabolic stability but improve target selectivity .

Research Findings and Implications

Pharmacological Potential

  • While direct data is unavailable, analogs with N-substituted benzyl groups exhibit varied biological activities. For example, fluorinated derivatives often show enhanced CNS penetration, while sulfonyl-containing compounds may act as enzyme inhibitors .

Commercial and Research Status

  • The 2-methylbenzyl analog’s discontinuation highlights challenges in optimizing steric effects for commercial viability .
  • The 4-fluorobenzyl and benzenesulfonyl derivatives remain research-focused, underscoring the importance of substituent choice in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

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